molecular formula C6H8N8O12 B8791319 1,3,3,5,7,7-hexanitro-1,5-diazocane CAS No. 88371-89-5

1,3,3,5,7,7-hexanitro-1,5-diazocane

Cat. No.: B8791319
CAS No.: 88371-89-5
M. Wt: 384.18 g/mol
InChI Key: BLZQCPAABODUPR-UHFFFAOYSA-N
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Description

1,3,3,5,7,7-hexanitro-1,5-diazocane is a chemical compound with the molecular formula C6H8N8O12. It is known for its high nitrogen content and its potential applications in various fields, including explosives and propellants. The compound is characterized by its six nitro groups attached to a diazacyclooctane ring, making it a highly energetic material.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,5,7,7-hexanitro-1,5-diazocane typically involves the nitration of a precursor compound. One common method is the nitration of 1,3,5,7-tetraazatricyclo[3.3.1.1^3,7]decane (also known as hexamine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. The precursor compound is dissolved in a suitable solvent, and the nitration mixture is added slowly while maintaining the reaction temperature. The product is then purified through recrystallization or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3,5,7,7-hexanitro-1,5-diazocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Higher oxidation state products, such as nitroso or nitro derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1,3,3,5,7,7-hexanitro-1,5-diazocane has several scientific research applications, including:

    Chemistry: Used as a high-energy material in the study of energetic compounds and their properties.

    Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its high nitrogen content.

    Industry: Utilized in the production of explosives and propellants due to its high energy density.

Mechanism of Action

The mechanism of action of 1,3,3,5,7,7-hexanitro-1,5-diazocane involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid decomposition, releasing nitrogen gas and other byproducts. This rapid release of gas and energy makes it an effective explosive material. The molecular targets and pathways involved in its action are primarily related to its high nitrogen content and the stability of the diazacyclooctane ring.

Comparison with Similar Compounds

Similar Compounds

    1,3,3,5,7,7-Hexanitro-1,5-diazacyclooctane: A similar compound with a slightly different arrangement of nitro groups.

    Octahydro-1,3,3,5,7,7-hexanitro-1,5-diazocine: Another compound with a similar structure but different ring configuration.

Uniqueness

1,3,3,5,7,7-hexanitro-1,5-diazocane is unique due to its specific arrangement of nitro groups and the stability of its diazacyclooctane ring. This unique structure contributes to its high energy density and makes it a valuable compound in various applications, particularly in the field of explosives and propellants.

Properties

CAS No.

88371-89-5

Molecular Formula

C6H8N8O12

Molecular Weight

384.18 g/mol

IUPAC Name

1,3,3,5,7,7-hexanitro-1,5-diazocane

InChI

InChI=1S/C6H8N8O12/c15-9(16)5(10(17)18)1-7(13(23)24)3-6(11(19)20,12(21)22)4-8(2-5)14(25)26/h1-4H2

InChI Key

BLZQCPAABODUPR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3.4 ml concentrated sulfuric acid at 0°-5° C. in an ice bath was added 0.075 g 3,3,7,7-tetranitro-1-nitrosoperhydro-1,5-diazocine (I). To this was then added a mixture of 0.8 ml nitric acid (90 percent) and 1.4 ml concentrated sulfuric acid. The mixture was stirred in the ice bath for 15 minutes and then was poured onto ice. The solid was filtered off, washed with water, and dried in a vacuum desiccator to give 0.080 g (90 percent) of 1,3,3,5,7,7-hexanitroperhydro-1,5-diazocine. The product was recrystallized from acetonitrile or nitromethane; mp: 250° C., onset of decomposition; 1H NMR (acetone-d6): δ 5.70 (s).
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Synthesis routes and methods II

Procedure details

nitrating the 3,3,7,7-tetranitro-1-nitrosoperhydro-1,5-diazocine in a mixture of concentrated sulfuric acid and 90% nitric acid at a temperature of from about 0° C. to about 5° C. to form 1,3,3,5,7,7-hexanitroperhydro-1,5-diazocine; and
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